molecular formula C24H21NO4 B3481064 2-(3,4-dimethylphenyl)-2-oxoethyl 2-(benzoylamino)benzoate

2-(3,4-dimethylphenyl)-2-oxoethyl 2-(benzoylamino)benzoate

Cat. No.: B3481064
M. Wt: 387.4 g/mol
InChI Key: IFLCULUTHIYFKY-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-2-oxoethyl 2-(benzoylamino)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoylamino group attached to a benzoate moiety, with a 3,4-dimethylphenyl group and an oxoethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenyl)-2-oxoethyl 2-(benzoylamino)benzoate typically involves the esterification of 2-(benzoylamino)benzoic acid with 2-(3,4-dimethylphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenyl)-2-oxoethyl 2-(benzoylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

2-(3,4-dimethylphenyl)-2-oxoethyl 2-(benzoylamino)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-2-oxoethyl 2-(benzoylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The oxoethyl and benzoylamino groups play a crucial role in binding to the active site of the target molecule, thereby modulating its activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethylphenyl)-2-oxoethyl benzoate: Lacks the benzoylamino group, which may affect its binding affinity and specificity.

    2-(benzoylamino)benzoic acid: Lacks the oxoethyl and 3,4-dimethylphenyl groups, which may influence its solubility and reactivity.

    2-(3,4-dimethylphenyl)-2-oxoethyl 4-aminobenzoate: Contains an amino group instead of a benzoylamino group, which may alter its chemical properties and biological activity.

Uniqueness

2-(3,4-dimethylphenyl)-2-oxoethyl 2-(benzoylamino)benzoate is unique due to the presence of both the oxoethyl and benzoylamino groups, which confer specific chemical and biological properties

Properties

IUPAC Name

[2-(3,4-dimethylphenyl)-2-oxoethyl] 2-benzamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c1-16-12-13-19(14-17(16)2)22(26)15-29-24(28)20-10-6-7-11-21(20)25-23(27)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLCULUTHIYFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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